MRS 2578

Übersicht

Beschreibung

MRS 2578 ist ein selektiver und potenter Antagonist des P2Y6-Rezeptors, einem Typ von purinergen Rezeptoren, der an verschiedenen physiologischen Prozessen beteiligt ist. Diese Verbindung wurde ausgiebig auf ihre Rolle bei der Hemmung des P2Y6-Rezeptors untersucht, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Immunologie, Neurobiologie und Virologie .

Wissenschaftliche Forschungsanwendungen

MRS 2578 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Immunologie: Es wird verwendet, um die Rolle von P2Y6-Rezeptoren bei der Signalübertragung von Immunzellen und Entzündungen zu untersuchen.

Neurobiologie: this compound wird verwendet, um die Rolle von P2Y6-Rezeptoren bei Neuroinflammation und Neuroprotektion zu untersuchen.

Herz-Kreislauf-Forschung: Es wird verwendet, um die Auswirkungen der P2Y6-Rezeptor-Antagonisierung auf die Herz-Kreislauf-Funktion zu untersuchen, einschließlich seiner Rolle bei der Regulierung von Blutdruck und Herzfrequenz.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den P2Y6-Rezeptor bindet und ihn hemmt. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der verschiedene physiologische Reaktionen vermittelt, darunter Entzündungen, Aktivierung von Immunzellen und Neurotransmission. Durch die Blockierung des P2Y6-Rezeptors kann this compound diese Reaktionen modulieren, was zu den beobachteten Wirkungen in verschiedenen biologischen Systemen führt .

Wirkmechanismus

Target of Action

MRS 2578 primarily targets the P2Y6 nucleotide receptor . The IC50 values are 37 nM at human and 98 nM at rat P2Y6 receptors respectively . It displays no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors .

Mode of Action

This compound acts as an antagonist of the P2Y6 receptor . It inhibits the activation of this receptor, thereby blocking the downstream effects triggered by its activation .

Biochemical Pathways

The P2Y6 receptor is involved in various biochemical pathways, including those related to inflammation and immune response . By inhibiting the P2Y6 receptor, this compound can affect these pathways and their downstream effects .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound has been shown to inhibit agonist-induced cardiomyocyte contraction and UDP-induced phagocytosis . It has also been found to inhibit the production of Semliki Forest virus as well as viral RNA replication and replicase protein expression . Furthermore, it has been reported to inhibit neutrophil activation and the formation of aggregated neutrophil extracellular traps induced by gout-associated monosodium urate crystals .

Biochemische Analyse

Biochemical Properties

MRS 2578 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary targets is the P2Y6 nucleotide receptor, where it acts as an antagonist with an IC50 value of 37 nM . This interaction inhibits the receptor’s activity, thereby modulating various downstream signaling pathways. Additionally, this compound has been shown to inhibit the binding of ADP-ribose glycohydrolase MacroD1, which is involved in ADP-ribose-mediated signaling . This inhibition affects the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound elicits cytoprotective functionality and prevents dopaminergic neuron death under both in vitro and in vivo conditions . It also protects microglia by delaying lipopolysaccharide-induced death . Furthermore, this compound inhibits neutrophil activation and the formation of neutrophil extracellular traps (NETs) induced by monosodium urate crystals, which are associated with gout . This inhibition is mediated through the P2Y6/store-operated calcium entry/IL-8 axis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent modulation of their activities. As an antagonist of the P2Y6 nucleotide receptor, this compound inhibits the receptor’s activity, thereby preventing the activation of downstream signaling pathways . This inhibition affects various cellular processes, including inflammation and immune responses. Additionally, this compound targets the human ADP-ribose glycohydrolase MacroD1, inhibiting its binding to poly(ADP-ribose) and several signaling proteins . This inhibition disrupts the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits the P2Y6 nucleotide receptor and exhibits cytoprotective functionality in neuroblastoma cells . At higher dosages, this compound may exhibit toxic or adverse effects, particularly in animal models of Parkinson’s disease . These threshold effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 By inhibiting these targets, this compound modulates various biochemical reactions and signaling pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound is effectively transported to target sites, where it exerts its inhibitory effects on the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1, to exert its inhibitory effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MRS 2578 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die für ihre Aktivität notwendig sind. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um das zentrale Gerüst des Moleküls zu bilden.

Einführung funktioneller Gruppen: Spezielle funktionelle Gruppen werden durch Reaktionen wie nukleophile Substitution, Oxidation oder Reduktion eingeführt, abhängig von den gewünschten chemischen Eigenschaften.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und ökologische Nachhaltigkeit optimiert. Wichtige Überlegungen sind:

Hochskalieren von Reaktionen: Sicherstellen, dass die Reaktionen in großem Maßstab durchgeführt werden können, ohne die Ausbeute oder Reinheit zu beeinträchtigen.

Prozessoptimierung: Feinabstimmung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MRS 2578 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um funktionelle Gruppen einzuführen oder zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Lösungsmittel: Lösungsmittel wie Dimethylsulfoxid (DMSO) und Acetonitril werden häufig in diesen Reaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate liefern, während Reduktionsreaktionen desoxygenierte Verbindungen erzeugen .

Vergleich Mit ähnlichen Verbindungen

MRS 2578 ist in seiner hohen Selektivität und Potenz für den P2Y6-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:

MRS 2365: Ein selektiver Agonist des P2Y1-Rezeptors.

MRS 2179: Ein selektiver Antagonist des P2Y1-Rezeptors.

MRS 2500: Ein selektiver Antagonist des P2Y1-Rezeptors.

Im Vergleich zu diesen Verbindungen zeigt this compound eine höhere Selektivität für den P2Y6-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieses Rezeptors ohne Off-Target-Effekte auf andere purinerge Rezeptoren macht .

Eigenschaften

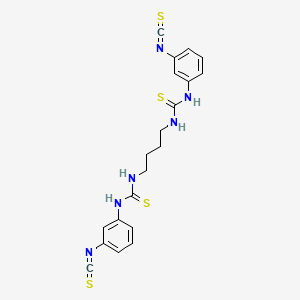

IUPAC Name |

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNRGHTJPFMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582027 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711019-86-2 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MRS2578?

A1: MRS2578 acts as a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by uridine nucleotides like UDP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does MRS2578 binding to P2Y6 affect downstream signaling pathways?

A2: By antagonizing P2Y6, MRS2578 disrupts downstream signaling cascades typically initiated by UDP binding. These cascades can include phospholipase C activation, intracellular calcium mobilization, and activation of protein kinases like ERK1/2, p38 MAPK, and NF-κB, depending on the cell type and context. [, , , , , , , , , , ]

Q3: Are there any reported off-target effects of MRS2578?

A3: While MRS2578 is generally considered a selective P2Y6 antagonist, some studies suggest potential interactions with other P2Y receptor subtypes, particularly at higher concentrations. For instance, it has shown partial inhibition of ADP-induced calcium responses in THP-1 monocytes, potentially involving P2Y12. [] Additionally, it demonstrated some inhibition of contractions induced by KCl in rat intrapulmonary arteries at higher concentrations. []

Q4: What are the functional consequences of P2Y6 antagonism by MRS2578 in different cell types?

A4: The effects of MRS2578 vary depending on the cell type and physiological context. For example, it inhibits:* Microglial activation and phagocytosis: Reducing neuronal loss in models of Parkinson’s disease and other neurodegenerative conditions. [, , ]* Inflammatory responses in airway epithelial cells: Attenuating allergic airway inflammation and remodeling in animal models. []* Proliferation and migration of cancer cells: Impeding breast cancer metastasis in vitro and in vivo. []* Pro-inflammatory cytokine production: Reducing IL-8 release from monocytes and intestinal epithelial cells exposed to bacterial toxins. [, ]

Q5: What is the molecular formula and weight of MRS2578?

A5: The molecular formula of MRS2578 is C22H22N6S4. Its molecular weight is 498.72 g/mol.

Q6: What in vitro models have been used to study the effects of MRS2578?

A7: Various cell lines, including human umbilical vein endothelial cells (HUVECs), murine C2C12 myotubes, 3T3-L1 adipocytes, human keratinocytes (HaCaT), human colon carcinoma cells (Caco-2 and HT-29), and neuronal SH-SY5Y cells, have been utilized. [, , , , , , ]

Q7: What animal models have been employed to investigate the in vivo activity of MRS2578?

A8: Mouse models of allergic airway inflammation, a rat model of collagen-induced arthritis, a mouse model of abdominal aortic aneurysms, and rat models of neuropathic pain and Parkinson’s disease have been used. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.